molecular formula C19H22N4O3 B2729356 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea CAS No. 891102-82-2

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea

Cat. No.: B2729356
CAS No.: 891102-82-2
M. Wt: 354.41
InChI Key: GUAACSWJDGQCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
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Scientific Research Applications

Complexation-induced Unfolding of Heterocyclic Ureas

The study by Corbin et al. (2001) explored the synthesis and conformational analysis of heterocyclic ureas, focusing on their ability to unfold and form multiply hydrogen-bonded complexes under certain conditions. This research highlights the potential of such compounds in self-assembly applications, providing a fundamental mimicry of peptide transitions that could be utilized in material science and nanotechnology Corbin et al., 2001.

Flexible Heterocyclic Ureas as Novel Acetylcholinesterase Inhibitors

Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing them for antiacetylcholinesterase activity. By optimizing the spacer length and testing compounds with greater conformational flexibility, this research presents the chemical versatility and potential therapeutic applications of such ureas Vidaluc et al., 1995.

Stereoselective Synthesis of an Active Metabolite of a Potent PI3 Kinase Inhibitor

Chen et al. (2010) described the synthesis and stereochemical determination of an active metabolite of a PI3 kinase inhibitor, showcasing the application of urea derivatives in the development of targeted cancer therapies. The meticulous synthesis route and stereochemical analysis underline the compound's significance in medicinal chemistry Chen et al., 2010.

Enzyme Inhibition and Anticancer Investigations of Unsymmetrical 1,3-disubstituted Ureas

Mustafa et al. (2014) investigated the enzyme inhibition and anticancer properties of seventeen urea derivatives. This study emphasizes the biochemical and pharmacological relevance of such compounds, particularly their potential in developing new anticancer agents Mustafa et al., 2014.

Molecular Complexation as a Design Tool in Crystal Engineering

Muthuraman et al. (2001) explored the use of molecular complexation involving urea derivatives for designing materials with noncentrosymmetric structures, which are crucial for nonlinear optics applications. This research illustrates the strategic application of such compounds in material science, particularly in developing advanced optical materials Muthuraman et al., 2001.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-3-26-16-6-4-15(5-7-16)23-12-14(11-18(23)24)21-19(25)22-17-10-13(2)8-9-20-17/h4-10,14H,3,11-12H2,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAACSWJDGQCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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